(E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one
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Overview
Description
1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.
Interacting with cellular receptors: Such as estrogen receptors, which are involved in hormone regulation.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Uniqueness
1-(2-BENZYLOXY-5-METHOXY-PHENYL)-3-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-PROPENONE is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other chalcones and related compounds.
Properties
Molecular Formula |
C25H22O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(5-methoxy-2-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H22O5/c1-27-20-9-12-23(30-17-19-5-3-2-4-6-19)21(16-20)22(26)10-7-18-8-11-24-25(15-18)29-14-13-28-24/h2-12,15-16H,13-14,17H2,1H3/b10-7+ |
InChI Key |
QAQMNGGOPQPVAO-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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